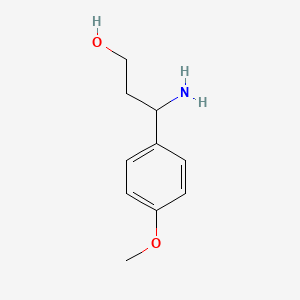

3-氨基-4-苯基-5-(三氟甲基)噻吩-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions and the use of specific reagents and catalysts. For instance, the synthesis of 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was achieved using the Gewald synthesis technique, which is a common method for synthesizing thiophene derivatives . Additionally, the synthesis of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives involved a series of reactions, including acylation and alkylation, to introduce various substituents into the thiophene ring . These methods could potentially be adapted for the synthesis of "3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid."

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of novel Schiff bases synthesized from thiophene derivatives was established based on their IR, 1H NMR, 13C NMR, and mass spectral data . Similarly, the crystal structure of a triazole-thiophene derivative was determined by X-ray diffraction, revealing non-planarity and specific dihedral angles between the rings . These techniques would be essential in analyzing the molecular structure of "3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid."

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including condensation, cyclization, and amidation. For instance, the dehydrative condensation between carboxylic acids and amines catalyzed by phenylboronic acid could be relevant for the amidation of carboxylic acid groups in thiophene derivatives . Additionally, the synthesis of benzothiazines from thiophene derivatives involved condensation and oxidative cyclization . These reactions could be applicable to the chemical reactions analysis of "3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid."

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups and molecular structure. The antimicrobial activity of Schiff bases derived from thiophene compounds , the antiarrhythmic and antianxiety activities of thiophene derivatives , and the anti-tubercular activity of amino-thiophene-3-carboxylic acid derivatives are examples of how the chemical properties of these compounds can be analyzed. The synthesis of salts from thiophene derivatives also highlights the importance of understanding their acid-base properties .

科学研究应用

合成和表征

含有噻吩的化合物因其多样的生物活性而受到关注,包括抗癌、抗菌、抗病毒和抗氧化性质。这些化合物,包括3-氨基-4-苯基-5-(三氟甲基)噻吩-2-羧酸,参与合成各种杂环化合物。它们的结构已通过NMR和质谱等光谱方法确认,并评估了它们作为抗菌和抗真菌剂的潜力(Mabkhot et al., 2017)。

抗微生物活性

这种化合物的一系列衍生物已被合成并评估其抗结核活性。其中一些衍生物对结核分枝杆菌表现出显著活性,包括多药耐药和广泛耐药菌株,表明其作为抗结核药物的潜在应用(Lu et al., 2011)。

聚合和手性确定

该化合物还被用于制备带有氨基的聚乙炔。这些聚合物由于与羧酸的相互作用而表现出诱导圆二色性,可用于确定酸的手性。这种应用展示了该化合物在立体选择性合成和分析中的实用性(Yashima et al., 1997)。

镇痛活性

该化合物及其衍生物已被研究其镇痛活性。已合成并测试了N-取代衍生物,表明在疼痛管理中具有潜在的治疗应用(Shipilovskikh et al., 2020)。

抗菌和抗炎活性

此外,新的嘧啶和噻吩衍生物已被合成并评估其抗菌和抗炎活性。这些研究表明某些衍生物显示出显著的效力,突显了该化合物在开发新药物代理方面的相关性(Lahsasni et al., 2018)。

未来方向

属性

IUPAC Name |

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2S/c13-12(14,15)10-7(6-4-2-1-3-5-6)8(16)9(19-10)11(17)18/h1-5H,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFFXVCOJJGNQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2N)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372366 |

Source

|

| Record name | 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid | |

CAS RN |

849066-52-0 |

Source

|

| Record name | 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)

![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)

![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)